N-(4-MALEIMIDOBUTYRYLOXY)SULFOSUCCINIMIDE SODIUM SALT (SULFO-GMBS)
Description
N-(4-MALEIMIDOBUTYRYLOXY)SULFOSUCCINIMIDE SODIUM SALT (Sulfo-GMBS) is a heterobifunctional crosslinker widely used in bioconjugation. It contains two reactive groups: an N-hydroxysulfosuccinimide (NHS) ester and a maleimide. The NHS ester reacts with primary amines (e.g., lysine residues) at pH 7–9, forming stable amide bonds, while the maleimide group targets thiols (e.g., cysteine residues) at pH 6.5–7.5, forming stable thioether linkages . Its water solubility, conferred by the sulfonate group, distinguishes it from non-sulfonated analogs like GMBS, enabling use in aqueous environments without organic solvents . Sulfo-GMBS is critical in applications such as antibody-drug conjugates (ADCs) , nanoparticle functionalization , and peptide-protein conjugations .
Properties
CAS No. |
158018-86-1 |
|---|---|
Molecular Formula |
C5H10N4 |
Synonyms |
N-(4-MALEIMIDOBUTYRYLOXY)SULFOSUCCINIMIDE SODIUM SALT (SULFO-GMBS) |
Origin of Product |
United States |
Preparation Methods
Two-Step Amine-to-Sulfhydryl Cross-Linking
Sulfo-GMBS is predominantly employed in conjugating antibodies, enzymes, or haptens through sequential amine and sulfhydryl reactions.
Step 1: Amine Group Activation
-
Protein Preparation : Dissolve the amine-containing protein (e.g., IgG) in phosphate-buffered saline (PBS, pH 7.4) at 0.1 mM (5 mg/mL for a 50 kDa protein).
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Cross-Linker Addition : Add Sulfo-GMBS at a 10-fold molar excess (1 mM final concentration). For 1 mL of protein solution, dissolve 3.82 mg Sulfo-GMBS directly in PBS.
-
Incubation : React for 30 minutes at 25°C or 2 hours at 4°C.
Step 2: Sulfhydryl Coupling
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Purification : Remove unreacted Sulfo-GMBS using a desalting column (e.g., Zeba Spin) equilibrated with PBS.
-
Thiolated Protein Addition : Mix the maleimide-activated protein with a sulfhydryl-containing molecule (e.g., thiolated horseradish peroxidase) at a 1:2 molar ratio.
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Conjugation : Incubate for 1 hour at 25°C, then quench with 10 mM cysteine.
Yield Optimization :
-
pH Control : Maintain pH 6.5–7.5 to prevent maleimide hydrolysis.
-
Avoidance of Competing Agents : Exclude Tris or glycine buffers, which scavenge NHS esters.
Industrial-Scale Production Techniques
Radical Polymerization for High-Density Conjugates
Patent US5807942A discloses a method for synthesizing protein polymers using Sulfo-GMBS-modified monomers.
Procedure :
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Monomer Synthesis : React Sulfo-GMBS with lysine residues of a protein (e.g., β-galactosidase) at pH 8.5 for 4 hours.
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Purification : Dialyze against 50 mM HEPES (pH 7.0) to remove byproducts.
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Polymerization : Initiate radical polymerization with 1 mM ammonium persulfate and 0.1% TEMED at 37°C for 24 hours.
Advantages :
-
Stability : Polymerized enzymes retain 85% activity after 6 months at 4°C.
-
High Density : Up to 20 protein units per polymer chain enhance signal amplification in immunoassays.
Comparative Analysis of Preparation Methods
| Parameter | Small-Scale Synthesis | Industrial Polymerization |
|---|---|---|
| Scale | 1–100 mg | 1–10 kg |
| Reaction Time | 2–4 hours | 24–48 hours |
| Purity | ≥90% | ≥80% |
| Key Equipment | Desalting columns | Dialysis membranes, reactors |
| Application | Research conjugates | Diagnostic kits, biosensors |
Troubleshooting Common Synthesis Issues
Low Conjugation Efficiency
Chemical Reactions Analysis
Types of Reactions
N-(4-MALEIMIDOBUTYRYLOXY)SULFOSUCCINIMIDE SODIUM SALT primarily undergoes substitution reactions due to its reactive NHS ester and maleimide groups. These groups react with primary amines and sulfhydryl groups, respectively .
Common Reagents and Conditions
Primary Amines: React with the NHS ester group to form stable amide bonds.
Sulfhydryl Groups: React with the maleimide group to form thioether bonds.
Reaction Conditions: Typically carried out in aqueous buffers at neutral pH and room temperature to maintain the stability of the reactive groups.
Major Products
The major products of these reactions are crosslinked proteins or other biomolecules, where the amine and sulfhydryl groups are covalently linked through the Sulfo-GMBS molecule .
Scientific Research Applications
Structural Biology and Protein Conjugation
Sulfo-GMBS is primarily employed in the conjugation of proteins for structural biology studies. It facilitates the formation of stable covalent bonds between proteins through a two-step reaction process:
- Step 1: The NHS ester group reacts with primary amines at neutral pH (7-9) to form amide bonds.
- Step 2: The maleimide group subsequently reacts with sulfhydryl groups at slightly acidic pH (6.5-7.5), forming thioether bonds.
This dual reactivity makes Sulfo-GMBS particularly useful for preparing antibody-enzyme and hapten-carrier protein conjugates, which are essential for various immunological assays and therapeutic applications .
Immunoassays and Diagnostic Applications
In immunoassays, the orientation of immobilized antibodies can significantly impact sensitivity and specificity. A study demonstrated that using Sulfo-GMBS for oriented immobilization of antibodies improved detection limits in assays for prostate-specific antigen (PSA). The end-on orientation allowed detection at concentrations as low as 10 pg/mL, while randomly immobilized antibodies failed at higher concentrations . This highlights the importance of using Sulfo-GMBS in developing sensitive diagnostic tools.
Mass Spectrometry and Protein Interaction Studies
Sulfo-GMBS is also utilized in chemical cross-linking of proteins coupled with mass spectrometry (CXMS). This technique aids in studying protein folding and mapping interfaces between interacting proteins. Research has shown that Sulfo-GMBS can generate cross-links that provide structural insights not obtainable through other common cross-linkers like BS(3) or DSS. For instance, it has been shown to enhance the accuracy of protein docking models by providing additional structural constraints .
Vaccine Development
The compound plays a significant role in vaccine development by facilitating the conjugation of immunogens to carrier proteins. This method enhances immunogenicity, particularly in conjugated vaccines targeting pathogens like HIV-1. The NHS ester group allows for efficient linkage to carrier proteins, which can stimulate stronger immune responses compared to free immunogens .
Comparative Reactivity Studies
A comparative study on various cross-linkers revealed that Sulfo-GMBS exhibited favorable kinetics for conjugation reactions compared to other linkers such as sulfosuccinimidyl 4-iodoacetyl aminobenzoate (Sulfo-SIAB) and PEGylated SMCC. This research emphasizes the practical advantages of using Sulfo-GMBS in terms of reaction speed and efficiency during conjugation processes .
- Antibody Immobilization : A study utilized Sulfo-GMBS to achieve end-on immobilization of antibodies on surfaces, significantly improving assay sensitivity for PSA detection.
- CXMS Application : Research involving yeast H/ACA protein complexes demonstrated that incorporating cross-links from Sulfo-GMBS improved structural determination accuracy during mass spectrometry analysis.
- Vaccine Candidate Development : In vaccine studies targeting HIV-1, Sulfo-GMBS was employed to link fusion peptides to carrier proteins, enhancing immune response efficacy.
Mechanism of Action
The mechanism of action of N-(4-MALEIMIDOBUTYRYLOXY)SULFOSUCCINIMIDE SODIUM SALT involves the formation of covalent bonds between the NHS ester and primary amines, and between the maleimide group and sulfhydryl groups. This dual reactivity allows it to effectively crosslink biomolecules, thereby stabilizing their interactions and enabling their study or use in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfo-GMBS belongs to a family of heterobifunctional crosslinkers with NHS-ester and maleimide groups. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Differentiators
Water Solubility :
- Sulfo-GMBS and Sulfo-SMCC/EMCS are water-soluble due to sulfonate groups, whereas GMBS and KMUS require organic solvents (e.g., DMSO) . This makes Sulfo-GMBS preferable for biological systems sensitive to organic solvents .
Spacer Arm Length :
- Sulfo-GMBS has a short 4-carbon spacer, ideal for conjugations requiring minimal distance between molecules (e.g., small peptides). In contrast, Sulfo-EMCS (6-carbon) and KMUS (11-carbon) provide longer spacers, reducing steric hindrance in complex conjugates .
Reactivity and Stability :
- Sulfo-GMBS’s NHS-ester has a shorter half-life (~1 hour at pH 7.4) compared to Sulfo-SMCC (~4 hours), necessitating faster reaction setups .
- The maleimide group in all compounds is susceptible to hydrolysis at pH >8.5, but Sulfo-GMBS’s optimized spacer minimizes unwanted side reactions .
Applications: Sulfo-GMBS: Preferred for aqueous-phase conjugations (e.g., linking peptides to silica nanoparticles ). Sulfo-SMCC: Used in rigid conjugations due to its cyclohexane spacer (e.g., antibody-enzyme complexes ). GMBS: Limited to organic-phase reactions (e.g., lipophilic drug conjugates ).
Biological Activity
N-(4-Maleimidobutyryloxy)succinimide sodium salt, commonly referred to as Sulfo-GMBS, is a heterobifunctional cross-linker widely used in biochemical applications for conjugating proteins and other biomolecules. Its unique structure allows it to react with both amine and sulfhydryl groups, facilitating the formation of stable covalent bonds. This article delves into the biological activity of Sulfo-GMBS, highlighting its mechanisms, applications, and relevant research findings.
Sulfo-GMBS contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide group that reacts with sulfhydryl groups. The reaction occurs optimally at neutral pH (7.2-7.5), where the NHS ester forms amide bonds with amines, while the maleimide forms thioether bonds with thiols. This bifunctionality enables the creation of stable conjugates essential for various biological assays and therapeutic applications .
Key Characteristics of Sulfo-GMBS:
- Molecular Weight: 382.28 g/mol
- Solubility: Water-soluble up to 10 mM; solubility decreases in high salt concentrations.
- Reactivity: Non-cleavable cross-linker, low immunogenicity compared to other cross-linkers like SMCC .
Applications in Biological Research
Sulfo-GMBS is extensively utilized in protein engineering, immunology, and drug delivery systems. Its ability to create stable conjugates makes it valuable for:
- Antibody Conjugation: Enhancing the specificity and efficacy of therapeutic antibodies by linking them to drugs or imaging agents.
- Microtubule Studies: Research has shown that Sulfo-GMBS can affect microtubule stability and dynamics by modifying tubulin proteins .
- Vaccine Development: Used in the formulation of vaccine microspheres to enhance immunogenicity by promoting a stronger immune response through effective antigen presentation .
Case Study 1: Microtubule Dynamics
A study investigating the effects of sulfo-SMCC (a related cross-linker) on taxol-stabilized microtubules demonstrated that cross-linkers could inhibit end-to-end annealing of microtubules. This inhibition was attributed to the modification of critical cysteine residues necessary for polymerization, suggesting potential applications for Sulfo-GMBS in studying microtubule dynamics .
Case Study 2: Vaccine Microspheres
In a study on injectable polymer microspheres, Sulfo-GMBS was employed to enhance the immunogenicity of encapsulated peptides. The results indicated that the addition of Sulfo-GMBS significantly improved the presentation of antigens to immune cells, leading to a more robust immune response compared to controls without cross-linking .
Comparative Data Table
| Property | Sulfo-GMBS | GMBS |
|---|---|---|
| Solubility | Water-soluble | Requires organic solvent |
| Reactive Groups | NHS ester, Maleimide | NHS ester, Maleimide |
| Molecular Weight | 382.28 g/mol | 366.26 g/mol |
| Immunogenicity | Low | Moderate |
| Optimal pH for Reaction | 7.2 - 7.5 | 7 - 9 |
Q & A
Basic Research Questions
Q. What are the critical steps for conjugating Sulfo-GMBS to antibodies or oligonucleotides?
- Methodology :
Activation : Dissolve the target molecule (e.g., antibody or amine-terminated oligonucleotide) in a buffer (e.g., pH 7.5 PBS or 0.1 M NaHCO₃). Add Sulfo-GMBS at a molar ratio of 10:1 (linker:target) and incubate under inert gas (e.g., nitrogen) at 37°C for 30–60 minutes to activate thiol-reactive maleimide groups .
Purification : Remove excess Sulfo-GMBS using size-exclusion chromatography (e.g., PD-10 column) or dialysis (MWCO 1,000–3,500 Da) .
Conjugation : Combine the activated Sulfo-GMBS with thiol-containing molecules (e.g., cysteine residues in proteins or SH-modified DNA) at pH 6.5–7.5 and 25°C for 4 hours. Validate conjugation via MALDI-TOF-MS or SDS-PAGE .
Q. How do reaction conditions (pH, temperature) influence Sulfo-GMBS stability and reactivity?
- Key Factors :
- pH : Maleimide groups in Sulfo-GMBS react optimally with thiols at pH 6.5–7.5. Above pH 8, maleimide may hydrolyze or react nonspecifically with amines .
- Temperature : Reactions are typically performed at 22–37°C. Higher temperatures (e.g., 37°C) accelerate maleimide-thiol coupling but may reduce linker stability over prolonged incubations .
Q. What purification techniques are recommended to remove unreacted Sulfo-GMBS?
- Protocol : Use size-exclusion chromatography (e.g., Sephadex G-10/G-25) or dialysis (MWCO 1,000–3,500 Da) in aqueous buffers (e.g., PBS). Monitor purity via TLC (e.g., CHCl₃/MeOH/H₂O 9:9:1) or spectrophotometry (A₂₈₀/A₃₂₂) .
Advanced Research Questions
Q. How can experimental design frameworks (e.g., Box-Behnken) optimize Sulfo-GMBS crosslinking efficiency?
- Approach :
- Parameters : Test variables like linker concentration (0.5–5 mM), reaction time (15–120 min), and temperature (4–37°C).
- Statistical Modeling : Use a three-level Box-Behnken design to identify interactions between variables. For example, optimal conditions for protein crosslinking may involve 2 mM Sulfo-GMBS, 60 min at 22°C .
- Validation : Quantify conjugation efficiency via fluorescence labeling or LC-MS .
Q. How does the water solubility of Sulfo-GMBS impact its application in live-cell labeling compared to non-sulfonated analogs?
- Mechanistic Insight : The sulfonate group enhances water solubility (>10 mM in PBS), enabling direct use in aqueous systems without organic solvents. This reduces aggregation risks in live-cell studies, unlike hydrophobic analogs (e.g., GMBS) requiring DMSO .
- Case Study : In mitochondrial membrane protein studies, Sulfo-GMBS achieved 95% conjugation efficiency in PBS, whereas GMBS required 10% DMSO, disrupting membrane integrity .
Q. How to resolve contradictions in maleimide-thiol conjugation yields under reducing conditions?
- Troubleshooting :
- Reducing Agents : Dithiothreitol (DTT) or β-mercaptoethanol in buffers can cleave maleimide-thiol bonds. Use TCEP (tris(2-carboxyethyl)phosphine) at pH 4.5–6.5 to reduce disulfides without damaging maleimide .
- Competing Reactions : At pH >7.5, maleimide may react with lysine residues. Include 1–5 mM EDTA to chelate metal ions that promote hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
